Welcome to the BenchChem Online Store!
molecular formula C6H6N2OS B2674403 Imidazo[2,1-b]thiazol-3-ylmethanol CAS No. 130182-36-4

Imidazo[2,1-b]thiazol-3-ylmethanol

Cat. No. B2674403
M. Wt: 154.19
InChI Key: IXQSVSCHTYUAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06191124B1

Procedure details

3-(3-Fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-cyclohept[d]imidazo[2,1-b]thiazol-3-yl)-2-propene-1-one (Formula N-5, X=3-fluoro), 0.34 g, in ethanol (35 mL) was treated with NaBH4 (0.11 g), reacted for 3 hours, and solvent removed in vacuo. The residue was suspended in water, filtered and the filter cake was crystallized from acetonitrile to provide pure α-[2-(3-fluorophenyl) ethenyl]-6,7,8,9-tetrahydro-5H, imidazo[2,1-b]thiazole-3-methanol, 0.30 g, m.p. 175-176° (Formula N-8, X=3-fluoro).
Name
3-(3-Fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-cyclohept[d]imidazo[2,1-b]thiazol-3-yl)-2-propene-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
FC1C=C(C=CC([C:12]2[N:19]3[C:15]([S:16][C:17]4CCCC[CH2:20][C:18]=43)=[N:14][CH:13]=2)=O)C=CC=1.[BH4-].[Na+].C([OH:29])C>>[S:16]1[CH:17]=[C:18]([CH2:20][OH:29])[N:19]2[CH:12]=[CH:13][N:14]=[C:15]12 |f:1.2|

Inputs

Step One
Name
3-(3-Fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-cyclohept[d]imidazo[2,1-b]thiazol-3-yl)-2-propene-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1)C=CC(=O)C1=CN=C2SC3=C(N21)CCCCC3
Name
Quantity
0.11 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
solvent removed in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filter cake was crystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
S1C=2N(C(=C1)CO)C=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.